molecular formula C11H17NO6 B1506706 Boc-4-hydroxy-5-oxo-L-proline methyl ester CAS No. 367966-41-4

Boc-4-hydroxy-5-oxo-L-proline methyl ester

Cat. No. B1506706
CAS RN: 367966-41-4
M. Wt: 259.26 g/mol
InChI Key: MTLIHXONXHCHHY-PKPIPKONSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-4-hydroxy-5-oxo-L-proline methyl ester is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. It is a derivative of proline, an amino acid that plays a crucial role in protein synthesis and other biological processes. Boc-4-hydroxy-5-oxo-L-proline methyl ester has been studied extensively for its synthesis, mechanism of action, and biochemical and physiological effects.

Scientific Research Applications

Synthesis of Peptide Analogues

This compound is utilized in the synthesis of peptide analogues. By incorporating it into peptide chains, researchers can investigate the impact of its unique structure on the biological activity, stability, and overall properties of the peptide . This is particularly valuable in the development of new pharmaceuticals, where modifications to the peptide structure can lead to enhanced drug efficacy or reduced side effects.

properties

IUPAC Name

1-O-tert-butyl 2-O-methyl (2S)-4-hydroxy-5-oxopyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO6/c1-11(2,3)18-10(16)12-6(9(15)17-4)5-7(13)8(12)14/h6-7,13H,5H2,1-4H3/t6-,7?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTLIHXONXHCHHY-PKPIPKONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CC(C1=O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H](CC(C1=O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40718834
Record name 1-tert-Butyl 2-methyl (2S)-4-hydroxy-5-oxopyrrolidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-4-hydroxy-5-oxo-L-proline methyl ester

CAS RN

367966-41-4
Record name 1-tert-Butyl 2-methyl (2S)-4-hydroxy-5-oxopyrrolidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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